2-Methyl-5-phenyl-1,3,2-dioxaborolan-4-one
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Overview
Description
2-Methyl-5-phenyl-1,3,2-dioxaborolan-4-one is an organic compound with the molecular formula C9H9BO3 It is a boronic ester derivative, characterized by the presence of a boron atom within a dioxaborolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,3,2-dioxaborolan-4-one typically involves the reaction of phenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the boronic ester. The general reaction scheme is as follows:
[ \text{Phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1,3,2-dioxaborolan-4-one undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylboronic acid or phenylborate.
Reduction: Phenylborohydride.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Methyl-5-phenyl-1,3,2-dioxaborolan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-1,3,2-dioxaborolan-4-one involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a versatile intermediate in organic synthesis. The dioxaborolane ring structure also enhances the stability and reactivity of the compound, facilitating its use in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-Methyl-5-phenyl-1,3,2-dioxaborolan-4-one is unique due to its specific substitution pattern on the dioxaborolane ring, which imparts distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of complex organic molecules and the development of new materials.
Properties
Molecular Formula |
C9H9BO3 |
---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1,3,2-dioxaborolan-4-one |
InChI |
InChI=1S/C9H9BO3/c1-10-12-8(9(11)13-10)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
HMDKPHGTKZEPRJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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